Cas no 1352227-31-6 (6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine)

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine 化学的及び物理的性質
名前と識別子
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- 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
- 1H-Benzimidazol-2-amine, 6-fluoro-N-methyl-
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- インチ: 1S/C8H8FN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
- InChIKey: FTMWWKJQYUELFV-UHFFFAOYSA-N
- ほほえんだ: C1(NC)NC2=CC(F)=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 165.07
- どういたいしつりょう: 165.07
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7A^2
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176272-10.0g |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 10g |
$4236.0 | 2023-05-26 | ||
TRC | F592998-5mg |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 5mg |
$ 50.00 | 2022-06-04 | ||
1PlusChem | 1P01E8M1-2.5g |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 95% | 2.5g |
$2449.00 | 2023-12-22 | |
Enamine | EN300-176272-1g |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 1g |
$986.0 | 2023-09-20 | ||
1PlusChem | 1P01E8M1-10g |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 95% | 10g |
$5298.00 | 2023-12-22 | |
1PlusChem | 1P01E8M1-50mg |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 95% | 50mg |
$335.00 | 2023-12-22 | |
1PlusChem | 1P01E8M1-100mg |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 95% | 100mg |
$485.00 | 2023-12-22 | |
Enamine | EN300-176272-0.5g |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 0.5g |
$768.0 | 2023-09-20 | ||
TRC | F592998-10mg |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 10mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-176272-2.5g |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
1352227-31-6 | 2.5g |
$1931.0 | 2023-09-20 |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amineに関する追加情報
Comprehensive Overview of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 1352227-31-6)
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine, with the CAS number 1352227-31-6, is a fluorinated benzimidazole derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzodiazole family, known for its diverse biological activities and applications in drug discovery. The presence of a fluoro substituent at the 6-position and a methylamine group at the 2-position enhances its potential as a building block for small-molecule therapeutics and enzyme inhibitors.
In recent years, the demand for fluorinated heterocycles like 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine has surged due to their role in optimizing drug bioavailability and metabolic stability. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given the ability of fluorinated compounds to cross the blood-brain barrier. This aligns with current trends in neuropharmacology, where fluorine incorporation is a key strategy for improving drug efficacy.
The synthesis of CAS 1352227-31-6 typically involves multistep organic reactions, including cyclization and fluorination steps, which are critical for achieving high chemical purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to validate its structure. These methods ensure compliance with stringent pharmaceutical quality standards, a topic frequently searched by professionals in the field.
From a structure-activity relationship (SAR) perspective, the 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine scaffold offers versatility for medicinal chemistry modifications. Its electron-withdrawing fluorine atom can influence binding affinity to target proteins, making it valuable for designing kinase inhibitors or GPCR modulators. This aligns with industry focus on precision medicine and targeted therapies.
Environmental and safety profiles of 1352227-31-6 are also under scrutiny, as regulatory agencies emphasize green chemistry principles. Researchers are exploring solvent-free synthesis routes and catalytic methods to reduce waste, addressing the growing demand for sustainable pharmaceutical manufacturing—a hot topic in 2024 industry reports.
In summary, 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine (CAS 1352227-31-6) represents a promising chemical entity with multifaceted applications. Its relevance to drug development, coupled with advancements in fluorination technologies, positions it as a compound of enduring scientific and commercial interest.
1352227-31-6 (6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine) 関連製品
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